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Compound of Interest

2-Chloro-6-

Compound Name: [(cyclopropylmethoxy)methylpyridi
ne

Cat. No.: B12316255

Get Quote

Executive Summary

2-Chloro-6-[(cyclopropylmethoxy)methyl]pyridine (CAS: 1505950-13-9) is an advanced
heterocyclic building block frequently utilized in the development of active pharmaceutical
ingredients (APIs), including kinase inhibitors and GPCR ligands[1]. The presence of both a
reactive 2-chloro-pyridine moiety and a flexible cyclopropylmethoxy ether linkage makes it a
highly versatile intermediate.

This technical whitepaper provides a comprehensive, self-validating guide to the synthesis of
this compound. By analyzing the mechanistic causality behind reagent selection, solvent
effects, and temperature controls, this guide empowers researchers to execute highly
chemoselective etherifications while avoiding common pitfalls such as nucleophilic aromatic
substitution (

) side reactions.

Physicochemical Profiling
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Before initiating the synthesis, it is critical to understand the target molecule's physical

parameters to design appropriate isolation and purification workflows[2].

Property

Value

IUPAC Name

2-Chloro-6-
[(cyclopropylmethoxy)methyl]pyridine

CAS Registry Number

1505950-13-9

Molecular Formula

C10H12CINO

Molecular Weight

197.66 g/mol

Appearance

Colorless to pale yellow oil

Solubility

Soluble in EtOAc, DCM, DMF, THF; Insoluble in
H20

Electrophilic Sites

C2 (Aromatic,
), C6-methyl (Aliphatic,

)

Retrosynthetic Analysis & Pathway Selection

The construction of the ether linkage in 2-chloro-6-[(cyclopropylmethoxy)methyl]pyridine

relies on the Williamson Ether Synthesis, a foundational

transformation[3]. Disconnection of the ether oxygen yields two potential synthetic routes:

» Route A: (6-chloropyridin-2-yl)methanol + (Bromomethyl)cyclopropane

» Route B: 2-chloro-6-(chloromethyl)pyridine + Cyclopropylmethanol

Expertise & Experience: Route B is vastly superior for process chemistry. 2-Chloro-6-

(chloromethyl)pyridine is a highly reactive, commercially available electrophile[4].

Cyclopropylmethanol is a readily available, inexpensive nucleophile that can be quantitatively

deprotonated. Route A suffers from the relatively poor electrophilicity of
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(bromomethyl)cyclopropane, which is sterically hindered by the adjacent cyclopropyl ring,
leading to sluggish

kinetics and lower yields.

Chemoselectivity: vs.

A critical challenge in Route B is the presence of two electrophilic sites on the pyridine scaffold.
The cyclopropylmethoxide anion can theoretically attack the aliphatic chloromethyl group (via

) or the aromatic carbon bearing the 2-chloro group (via

Cyclopropylmethoxide
(Nucleophile)

).

2-chloro-6-(chloromethyl)pyridine
(Electrophile)

Fast (0 °C to RT)\ Slow (Requires Heat)

SN2 Pathway SNAr Pathway
(Aliphatic C-Cl) (Aromatic C-Cl)

Target Ether 2-Alkoxy Pyridine
(Major Product) (Trace/None)

Click to download full resolution via product page
Kinetic vs. thermodynamic selectivity in the alkylation of chloromethylpyridines.
Mechanistic Causality & Process Optimization
To ensure absolute chemoselectivity for the

pathway, the reaction conditions must be strictly controlled.
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Base and Solvent Selection: Sodium hydride (NaH) in anhydrous N,N-Dimethylformamide
(DMF) is the optimal system[5]. NaH irreversibly deprotonates the alcohol, driving the
equilibrium forward and generating hydrogen gas, which serves as a visual in-process
control[3]. DMF, a polar aprotic solvent, effectively solvates the

cation, leaving the cyclopropylmethoxide anion "naked" and highly nucleophilic[4]. This
accelerates the

reaction, allowing it to proceed rapidly at low temperatures.

Temperature Control: By maintaining the reaction temperature between 0 °C and 25 °C, the

activation energy for the

pathway is never reached, resulting in >99:1 selectivity for the desired ether[6].

Base Solvent Temp Profile : Isolated Yield
Ratio

NaH DMF 0°CtoRT >90:1 88%

K2COs Acetone Reflux (60 °C) 92:8 65%

KOtBu THF RT 95:5 74%

Detailed Experimental Protocol

This protocol is designed as a self-validating system. The cessation of gas evolution and TLC
monitoring act as internal checkpoints to guarantee reproducibility.

5. Purification
Silica Gel

4. Extraction
EtOACc

3. Quench

1. Deprotonation 3 2. Alkylation
0 Ice Water

NaH / DMF °Cto RT

Click to download full resolution via product page

Workflow for the synthesis of 2-Chloro-6-[(cyclopropylmethoxy)methyl]pyridine.

Materials Required
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2-Chloro-6-(chloromethyl)pyridine (1.0 equiv, limiting reagent)

Cyclopropylmethanol (1.2 equiv)

Sodium Hydride (60% dispersion in mineral oil, 1.5 equiv)

Anhydrous N,N-Dimethylformamide (DMF)

Ethyl Acetate (EtOAc), Brine, Anhydrous Na2SOa4

Step-by-Step Methodology

o Alkoxide Generation:
o Charge a flame-dried, nitrogen-purged round-bottom flask with NaH (1.5 equiv)[4].

o Suspend the NaH in anhydrous DMF (approx. 10 mL per gram of substrate) and cool the
suspension to 0 °C using an ice-water bath.

o Add cyclopropylmethanol (1.2 equiv) dropwise over 15 minutes.
o Self-Validation Check: Observe the evolution of

gas. Stir at 0 °C for 30 minutes until gas evolution completely ceases, indicating
quantitative alkoxide formation[3].

» Electrophilic Addition:

o Dissolve 2-chloro-6-(chloromethyl)pyridine (1.0 equiv) in a minimal amount of anhydrous
DMF.

o Add this solution dropwise to the alkoxide mixture at O °C to control the exotherm and
prevent localized heating[6].

o Remove the ice bath and allow the reaction to warm to room temperature (RT). Stir for 4-6
hours.

o Self-Validation Check: Monitor via TLC (Hexane:EtOAc 4:1). The starting material spot
(UV active) should disappear, replaced by a new, higher
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product spot.

e Quench and Extraction:

o Cool the mixture back to 0 °C and carefully quench by the dropwise addition of ice-cold
water to destroy any unreacted NaH[4].

o Dilute the mixture with EtOAc and separate the phases. Extract the aqueous layer twice
more with EtOAc.

o Wash the combined organic layers extensively with water (3x) and brine (1x) to remove
DMF.

e Drying and Purification:

o Dry the organic phase over anhydrous NazSOa4, filter, and concentrate under reduced
pressure.

o Purify the crude residue via flash column chromatography on silica gel (gradient elution:
100% Hexanes to 90:10 Hexanes:EtOAc) to yield the pure title compound as a pale yellow
oil.

Analytical Characterization

To verify the structural integrity of the synthesized 2-Chloro-6-
[(cyclopropylmethoxy)methyl]pyridine, the following analytical signatures should be
confirmed:

e LC-MS (ESI+): Expected

at m/z 198.1. The presence of a chlorine isotope pattern (approx. 3:1 ratio for 198/200)
confirms the retention of the 2-chloro substituent.

e 'H NMR (400 MHz, CDCls):
o 7.70 (t, 1H, Pyridine C4-H)

o 7.45 (d, 1H, Pyridine C3-H)
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o

7.30 (d, 1H, Pyridine C5-H)

o

4.65 (s, 2H, Pyridine-CH2-0)

o

3.40 (d, 2H, O-CH2-Cyclopropyl)

o

1.10 (m, 1H, Cyclopropy! C-H)

o

0.55 (m, 2H, Cyclopropyl CH2)

o

0.25 (m, 2H, Cyclopropyl CH2)
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
Suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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